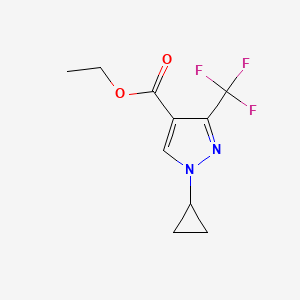
Ethyl 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Cat. No. B8744802
M. Wt: 248.20 g/mol
InChI Key: MXWKCKHXTCYRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09163021B2
Procedure details


Cyclopropyl boronic acid (11 g, 127 mmol), Copper acetate (17.4 g, 95.7 mmol), Pyridine (17.7 g, 223 mmol) and triethylamine (22.4 mL, 160 mmol) were added successively to a solution of ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Preparation 100, 6.63 g, 31.9 mmol) in THF (70 mL) and the resulting mixture was allowed to stir at 60° C. for 36 hours. The reaction mixture was filtered over a celite bed and filtrate was concentrated in vacuo and diluted with EtOAc (200 mL). The organic layer was washed with 1N HCl (1×25 mL), brine (1×25 mL) and dried (Na2SO4) and evaporated in vacuo. The crude material was purified by silica gel column chromatography eluting with Hexane:EtOAc 85:15 to afford the title compound as brown solid (29%, 2.3 g).



Quantity
6.63 g
Type
reactant
Reaction Step One



Name
Yield
29%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.N1C=CC=CC=1.C(N(CC)CC)C.[F:20][C:21]([F:33])([F:32])[C:22]1[NH:26][N:25]=[CH:24][C:23]=1[C:27]([O:29][CH2:30][CH3:31])=[O:28]>C1COCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:30]([O:29][C:27]([C:23]1[C:22]([C:21]([F:20])([F:32])[F:33])=[N:26][N:25]([CH:1]2[CH2:3][CH2:2]2)[CH:24]=1)=[O:28])[CH3:31] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
17.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
22.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
6.63 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C=NN1)C(=O)OCC)(F)F
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
17.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at 60° C. for 36 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered over a celite bed and filtrate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 1N HCl (1×25 mL), brine (1×25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with Hexane:EtOAc 85:15
|
Outcomes


Product
Details
Reaction Time |
36 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C(=NN(C1)C1CC1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.3 g | |
| YIELD: PERCENTYIELD | 29% | |
| YIELD: CALCULATEDPERCENTYIELD | 29% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
